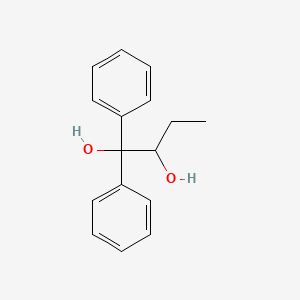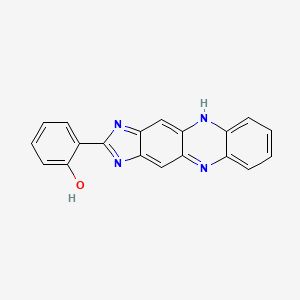
2-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol is a compound that belongs to the class of benzimidazole derivativesIt has been studied for its coordination properties with metals such as uranyl and copper, which exhibit unique fluorescence characteristics .
Preparation Methods
The synthesis of 2-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol can be achieved through a convenient one-pot process. This involves the reaction of 2-hydroxy aromatic aldehydes with phenazine-2,3-diamines in the presence of manganese (III) acetate at room temperature. The reaction yields the desired compound with various substituents (X = H, CH3O, CH2OH, Cl, Br) in 80-85% yield
Chemical Reactions Analysis
2-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents, resulting in reduced forms of the compound.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol involves its ability to coordinate with metal ions through its imidazole and phenolic hydroxyl groups. This coordination leads to changes in the compound’s electronic structure, resulting in unique fluorescence properties. The molecular targets and pathways involved in its biological activities are related to its interaction with metal ions and the subsequent modulation of cellular processes .
Comparison with Similar Compounds
2-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol can be compared with other benzimidazole derivatives, such as:
This compound derivatives: These include compounds with various substituents on the terminal benzene ring (X = H, CH3O, CH2OH, Cl, Br).
Benzimidazole-containing ligands: These ligands are naturally present in biomolecules and have been used in coordination chemistry, polymer-enhancing catalysis, and as fluorescent probes.
The uniqueness of this compound lies in its extended conjugation and its ability to form coordination complexes with metals, leading to distinct fluorescence properties .
Properties
CAS No. |
114991-84-3 |
|---|---|
Molecular Formula |
C19H12N4O |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
2-(10H-imidazo[4,5-b]phenazin-2-yl)phenol |
InChI |
InChI=1S/C19H12N4O/c24-18-8-4-1-5-11(18)19-22-16-9-14-15(10-17(16)23-19)21-13-7-3-2-6-12(13)20-14/h1-10,20,24H |
InChI Key |
LEMNVHBJNRYNDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(E)-[(3-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenyl acetate](/img/structure/B15078538.png)
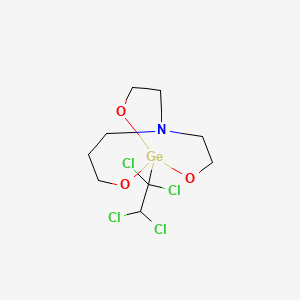
![4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate](/img/structure/B15078554.png)
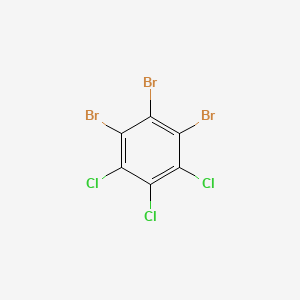
![N-(4-methoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B15078565.png)
![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)acetamide](/img/structure/B15078577.png)
![N-[(E)-but-2-enyl]-4-methylaniline](/img/structure/B15078586.png)
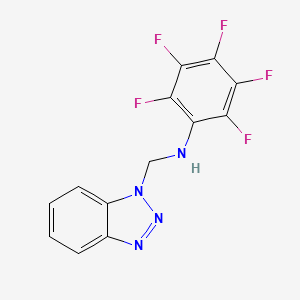
![ethyl 4-({[(3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B15078592.png)
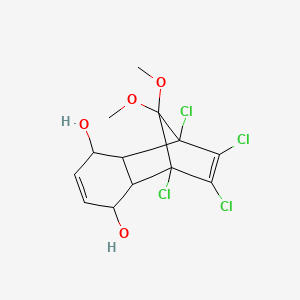
![(5Z)-3-ethyl-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15078597.png)

![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15078611.png)
